molecular formula C14H15N5 B12479759 3-Methyl-6-(pyrrolidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine

3-Methyl-6-(pyrrolidin-1-yl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B12479759
M. Wt: 253.30 g/mol
InChI Key: GHQQTQQTYQJHAK-UHFFFAOYSA-N
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Description

1-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PYRROLIDINE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring fused with a phthalazine moiety and a pyrrolidine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PYRROLIDINE typically involves multiple steps, starting with the preparation of the triazole and phthalazine precursors. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring . The pyrrolidine ring is then introduced through a series of substitution reactions. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

1-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PYRROLIDINE undergoes various chemical reactions, including:

Common reagents used in these reactions include dichloromethane, triethylamine, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PYRROLIDINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PYRROLIDINE involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase and cholinesterase, which are important targets in the treatment of various diseases . The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity.

Comparison with Similar Compounds

1-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PYRROLIDINE can be compared with other similar compounds, such as:

The uniqueness of 1-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}PYRROLIDINE lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H15N5

Molecular Weight

253.30 g/mol

IUPAC Name

3-methyl-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C14H15N5/c1-10-15-16-13-11-6-2-3-7-12(11)14(17-19(10)13)18-8-4-5-9-18/h2-3,6-7H,4-5,8-9H2,1H3

InChI Key

GHQQTQQTYQJHAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C3=CC=CC=C32)N4CCCC4

Origin of Product

United States

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